molecular formula C22H19N3O4S B11146071 (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11146071
M. Wt: 421.5 g/mol
InChI Key: UVODXLAQWJDWLH-ROOVKVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by the introduction of the substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its unique combination of substituents and the specific arrangement of its thiazole and triazole rings

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-6-4-5-15(11-16)13-19-21(26)25-22(30-19)23-20(24-25)10-8-14-7-9-17(28-2)18(12-14)29-3/h4-13H,1-3H3/b10-8+,19-13-

InChI Key

UVODXLAQWJDWLH-ROOVKVKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.